2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide
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Description
The compound “2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring . This core is known to be used in the synthesis of novel thieno[2,3-d]pyrimidines with antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is complex and includes several functional groups. The core structure is a 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine . This core is attached to an acetamido group and a phenylthiophene group, both via sulfur atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
Heterocyclic Compound Synthesis : Research by Davoodnia et al. (2009) focused on the synthesis of thieno[2,3-d]pyrimidines, demonstrating methodologies for creating derivatives through reactions under microwave irradiation, showcasing the compound's relevance in synthesizing heterocyclic compounds with potential biological activity (Davoodnia et al., 2009).
Antimicrobial Activity : The work by Zaki et al. (2020) outlined the synthesis of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety. Their research highlighted the compound's utility as a precursor for synthesizing new thienopyrimidines fused to cyclopenta[d]pyridine ring systems, which were then evaluated for antimicrobial activity (Zaki et al., 2020).
Molecular Structure and Analysis : Investigations into the molecular structure of related thieno[2,3-b]pyridine derivatives were conducted by Dyachenko et al. (2019), providing insights into the chemical properties and potential applications of these compounds in medicinal chemistry and material science (Dyachenko et al., 2019).
Pharmacological Evaluation : El-kerdawy et al. (2010) synthesized and evaluated novel derivatives of cyclopentathienopyrimidinediones for their 5-HT2A antagonist activity. This study highlights the compound's relevance in developing potential therapeutic agents targeting specific receptors (El-kerdawy et al., 2010).
properties
IUPAC Name |
5-phenyl-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c23-19(28)14-9-16(12-5-2-1-3-6-12)31-20(14)26-17(27)10-29-21-18-13-7-4-8-15(13)30-22(18)25-11-24-21/h1-3,5-6,9,11H,4,7-8,10H2,(H2,23,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFFOPRHAVOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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